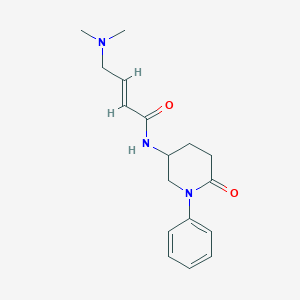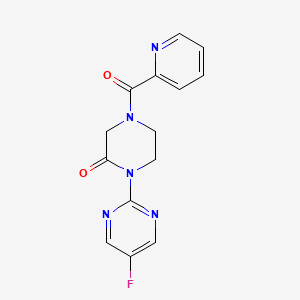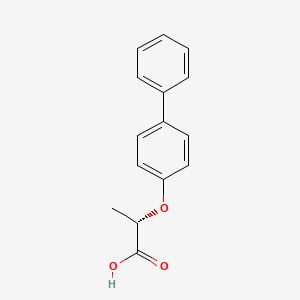
(2S)-2-(4-フェニルフェノキシ)プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(4-phenylphenoxy)propanoic acid: is an organic compound that belongs to the class of phenoxypropanoic acids It is characterized by the presence of a phenyl group attached to a phenoxy group, which is further connected to a propanoic acid moiety
科学的研究の応用
Chemistry:
Catalysis: (2S)-2-(4-phenylphenoxy)propanoic acid is used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various organic transformations.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Pathways: It is used to investigate biochemical pathways and interactions within cells.
Medicine:
Drug Development: (2S)-2-(4-phenylphenoxy)propanoic acid is explored for its therapeutic potential in treating various diseases, including inflammation and cancer.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its effects on the human body.
Industry:
Agriculture: The compound is used in the development of herbicides and pesticides.
Manufacturing: It is utilized in the production of specialty chemicals and intermediates for various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-phenylphenoxy)propanoic acid typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the Friedel-Crafts alkylation of ethyl 2-chloropropionate with biphenyl in the presence of anhydrous aluminum chloride as a catalyst. This reaction yields ethyl 2-(4-phenylphenoxy)propionate.
Hydrolysis: The intermediate product, ethyl 2-(4-phenylphenoxy)propionate, is then hydrolyzed under acidic or basic conditions to produce (2S)-2-(4-phenylphenoxy)propanoic acid.
Industrial Production Methods: Industrial production methods for (2S)-2-(4-phenylphenoxy)propanoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
化学反応の分析
Types of Reactions:
Oxidation: (2S)-2-(4-phenylphenoxy)propanoic acid can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxypropanoic acids.
作用機序
The mechanism of action of (2S)-2-(4-phenylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, triggering signaling pathways that result in physiological responses.
類似化合物との比較
(2RS)-2-(4-Butylphenyl)propanoic Acid: This compound is structurally similar but contains a butyl group instead of a phenyl group.
(S)-2-(4-Methoxyphenoxy)propanoic Acid: This compound has a methoxy group attached to the phenoxy moiety.
Uniqueness:
Structural Differences: The presence of a phenyl group in (2S)-2-(4-phenylphenoxy)propanoic acid distinguishes it from other similar compounds, influencing its chemical reactivity and biological activity.
Specific Applications: The unique structure of (2S)-2-(4-phenylphenoxy)propanoic acid makes it suitable for specific applications in catalysis, drug development, and material science, where other similar compounds may not be as effective.
特性
IUPAC Name |
(2S)-2-(4-phenylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11(15(16)17)18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,16,17)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPGQEMJIGUBGO-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

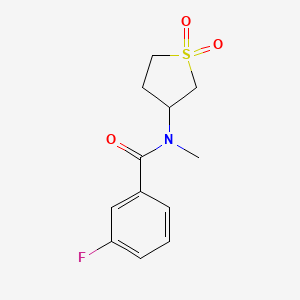
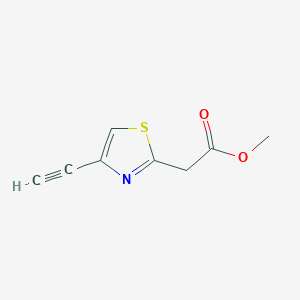
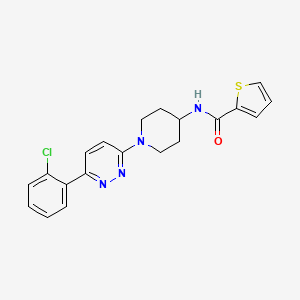
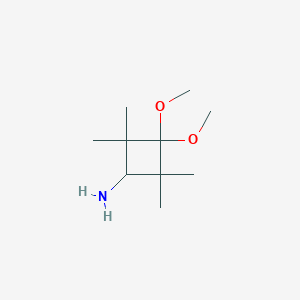
amine](/img/structure/B2395445.png)
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2395446.png)

![3-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2395450.png)
![4-Fluoro-2-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2395451.png)
![N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2395453.png)
![4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)ethanesulfonate](/img/structure/B2395454.png)
